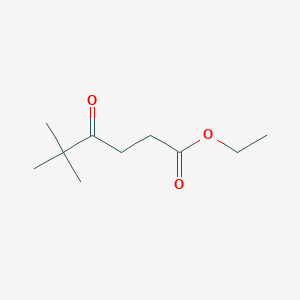

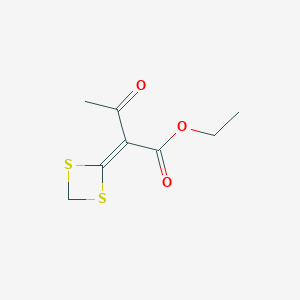

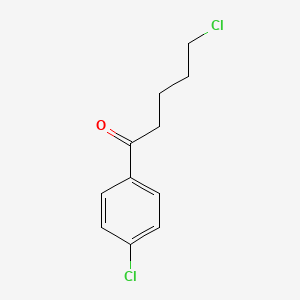

![molecular formula C9H9N3O3 B1316902 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-82-4](/img/structure/B1316902.png)

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .

Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Chemical Synthesis and Modification

Scientific Field

Organic Chemistry

Application Summary

The compound has been used as a scaffold for chemical synthesis, leading to the creation of various derivatives with potential medicinal applications.

Methods of Application

Techniques like Pd-catalyzed C–H arylation have been employed to modify the pyrido[2,3-d]pyrimidine scaffold .

Results

The success of these synthetic methods is measured by yields of the desired products and their purity, often confirmed by spectroscopic analysis.

Anti-inflammatory and Analgesic Effects

Application Summary

This compound has been investigated for its anti-inflammatory and analgesic properties, which could be beneficial in treating pain and inflammation-related disorders.

Methods of Application

The evaluation typically involves using animal models to induce inflammation or pain, followed by administering the compound and observing the reduction in inflammatory markers or pain behavior.

Results

Studies usually report a decrease in edema volume or pain scores, indicating the compound’s effectiveness as an anti-inflammatory and analgesic agent .

Antihistaminic Activity

Scientific Field

Immunopharmacology

Application Summary

Research into the antihistaminic effects of the compound could lead to new treatments for allergic reactions and related conditions.

Methods of Application

The methods involve inducing allergic reactions in animal models, then administering the compound and measuring the reduction in allergic response.

Results

The effectiveness is typically quantified by the decrease in symptoms such as itching, swelling, or redness, and by measuring histamine levels .

Chemical Kinetics and Reaction Mechanism Studies

Scientific Field

Physical Chemistry

Application Summary

The compound is used in studies to understand its reaction kinetics and mechanisms, which is crucial for the synthesis of pharmaceuticals.

Methods of Application

These studies involve monitoring the reaction rates and intermediates under various conditions using spectroscopic and chromatographic techniques.

Results

Findings include rate constants, activation energies, and detailed reaction pathways, providing insights into the compound’s chemical behavior .

Development of Selective Inhibitors

Scientific Field

Biochemistry

Application Summary

The compound serves as a basis for developing selective inhibitors targeting specific enzymes or receptors involved in disease processes.

Methods of Application

This involves synthesizing derivatives of the compound and testing their selectivity and potency against the targeted enzymes or receptors.

Results

The success is measured by the binding affinity and specificity of the inhibitors, often determined through biochemical assays .

Drug Delivery System Design

Scientific Field

Pharmaceutical Sciences

Application Summary

The compound’s structure is being studied for its potential use in designing drug delivery systems that can enhance the bioavailability and efficacy of drugs.

Methods of Application

Research includes formulating the compound into nanoparticles or conjugating it with other molecules to create targeted delivery systems.

Results

Outcomes focus on the improved delivery and release profiles of therapeutic agents, assessed through in vitro and in vivo studies .

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine . Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .

properties

IUPAC Name |

1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-11-7-6(5(13)3-4-10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUBTDUSGDABQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558738 |

Source

|

| Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

112734-82-4 |

Source

|

| Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

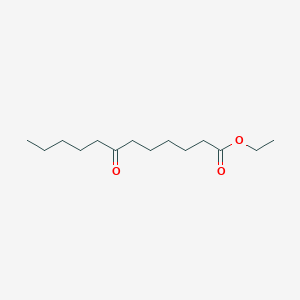

![[(Trichloromethyl)sulfonyl]benzene](/img/structure/B1316841.png)

![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)